3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Description
3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is a fluorinated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position, two fluorine atoms at the 2-positions, and a ketone group (oxo) at the 3-position.
The compound’s reactivity is influenced by the electron-withdrawing fluorine atoms and the ethoxy group, which may enhance stability and modulate solubility. Such fluorinated derivatives are often intermediates in pharmaceuticals and agrochemicals due to their ability to resist metabolic degradation .
Properties
IUPAC Name |
3-ethoxy-2,2-difluoro-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-2-11-4(10)5(6,7)3(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWHFOSVAXXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54404-52-3 | |
| Record name | 3-ethoxy-2,2-difluoro-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid typically involves the fluorination of ethyl 3-oxopropanoate. One common method includes the reaction of ethyl 3-oxopropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_8\text{O}_3 + \text{DAST} \rightarrow \text{C}_5\text{H}_6\text{F}_2\text{O}_4 + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxy-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy group may also play a role in the compound’s solubility and overall bioavailability.
Comparison with Similar Compounds
Fluorinated Propanoic Acid Esters
Key Differences :
- Ethoxy vs. Ester Groups: The ethoxy group in the target compound contrasts with ester groups in analogs like Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. Ethoxy may improve aqueous solubility compared to lipophilic esters .
Aromatic vs. Aliphatic Fluorinated Acids
Key Differences :
- Acidity : Benzoic acid derivatives (e.g., 3-ethoxy-2,4-difluorobenzoic acid) exhibit stronger acidity (lower pKa) due to aromatic resonance stabilization, whereas aliphatic analogs like the target compound have moderate acidity .
- Synthetic Utility : Aliphatic fluorinated acids are more versatile in nucleophilic substitutions, while aromatic analogs are preferred in coupling reactions .
Amino-Substituted Analogs
Key Differences :
- Reactivity: Amino groups enable participation in hydrogen bonding and coordination chemistry, unlike the purely electronegative profile of the target compound .
Biological Activity
3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is a fluorinated organic compound with the molecular formula CHFO. This compound features both ethoxy and difluoro groups attached to a propanoic acid backbone, which significantly influences its biological activity and chemical properties. The presence of fluorine atoms can enhance binding affinity to various enzymes or receptors, making it a subject of interest in biochemical research and drug development.
The biological activity of this compound is primarily attributed to its molecular structure, which allows it to interact effectively with biological targets. The difluoro groups are known to enhance the compound's lipophilicity and stability, potentially increasing its bioavailability. The ethoxy group contributes to solubility, which is crucial for its absorption and distribution in biological systems.
Key Mechanisms:
- Enzyme Interaction: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural characteristics.
- Receptor Binding: Its unique structure allows for specific interactions with receptors, influencing various signaling pathways.
Research Findings
Several studies have explored the biological implications of this compound:
Data Table: Biological Activity Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Antitumor | Potential interference with cancer cell growth | |
| Biochemical Probing | Used in studies for metabolic pathway analysis |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations comparable to standard antibiotics like ampicillin.
Case Study 2: Drug Development
In a recent investigation into drug design, researchers utilized this compound as a scaffold for synthesizing new fluorinated pharmaceuticals. The study highlighted the importance of fluorine in enhancing pharmacokinetic properties and improving therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
